Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
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Overview
Description
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Reactants: 4-chloro-3-(trifluoromethyl)phenol and ethyl chloroacetate.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or dimethylformamide (DMF).
Reaction Conditions: Reflux for 6-8 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanol.
Scientific Research Applications
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The chloro group may participate in hydrogen bonding or electrostatic interactions with the target, modulating the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate can be compared with other phenoxyacetates, such as:
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the phenoxy group, resulting in different chemical properties.
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group instead of an ester, affecting its reactivity and biological activity.
The unique combination of the chloro, trifluoromethyl, and phenoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKBFXRNBAMEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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